4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multiple steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.
Azidation: The hydroxyl group at the 4-position of the sugar is converted to an azido group using reagents like sodium azide in the presence of a suitable catalyst.
Glycosylation: The azido sugar is then coupled with a pyrimidine base, such as cytosine, under glycosylation conditions to form the nucleoside analog.
Deprotection: Any protecting groups on the sugar or base are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Using high-yielding and scalable reaction conditions.
Purification: Employing efficient purification techniques such as crystallization or chromatography.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups under oxidative conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Acyl chlorides for esterification, alkyl halides for etherification.
Major Products
Reduction: Conversion of the azido group to an amino group.
Substitution: Formation of esters or ethers.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:
Antiviral Research: Studied for its potential to inhibit viral replication by incorporating into viral DNA or RNA.
Anticancer Research: Investigated for its ability to interfere with DNA synthesis in rapidly dividing cancer cells.
Biochemical Studies: Used as a tool to study nucleoside metabolism and enzyme interactions.
Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids:
Incorporation into DNA/RNA: The compound is phosphorylated by cellular kinases and incorporated into DNA or RNA by polymerases.
Chain Termination: Once incorporated, it can cause premature termination of DNA or RNA synthesis, inhibiting viral replication or cancer cell proliferation.
Enzyme Inhibition: It may also inhibit enzymes involved in nucleoside metabolism, further disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Lamivudine: Another nucleoside analog used in antiviral therapy.
Cytarabine: A nucleoside analog used in cancer treatment.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness
4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its azido group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other nucleoside analogs and contributes to its specific mechanism of action and potential therapeutic applications.
Properties
Molecular Formula |
C9H12N6O4 |
---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-7(17)6(13-14-11)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)/t4-,6?,7+,8-/m1/s1 |
InChI Key |
HKFJGAHHVULNMG-PDVZPSIWSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)N=[N+]=[N-])O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Origin of Product |
United States |
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